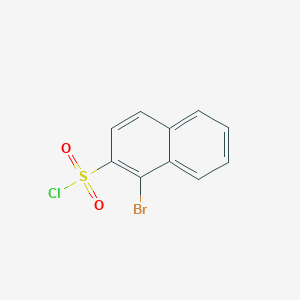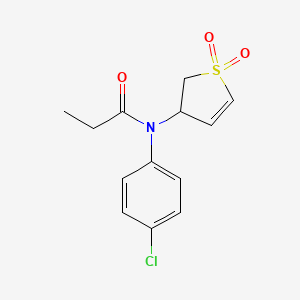![molecular formula C23H21N5O3 B2545258 2-(1-エチル-7-メチル-4-オキソ-1,4-ジヒドロ-1,8-ナフチリジン-3-カルボニル)-3,4-ジヒドロ-1H-ジピリド[1,2-a:4',3'-d]ピリミジン-11(2H)-オン CAS No. 1903771-39-0](/img/structure/B2545258.png)
2-(1-エチル-7-メチル-4-オキソ-1,4-ジヒドロ-1,8-ナフチリジン-3-カルボニル)-3,4-ジヒドロ-1H-ジピリド[1,2-a:4',3'-d]ピリミジン-11(2H)-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl)-1,5,9-triazatricyclo[84003,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic compound with a unique structure
科学的研究の応用
5-(1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one has several scientific research applications:
Chemistry: It is used as a model compound to study various chemical reactions and mechanisms.
Biology: The compound’s antibacterial properties make it a subject of interest in microbiological studies.
Medicine: It is explored for its potential use in developing new antibacterial drugs.
Industry: The compound’s unique properties make it useful in various industrial applications, including the synthesis of other complex organic molecules
作用機序
Target of Action
Nalidixic acid primarily targets bacterial DNA gyrase , an enzyme involved in DNA replication, repair, and recombination.
Mode of Action
Nalidixic acid inhibits the DNA gyrase, preventing the supercoiling of DNA, which is a crucial step in DNA replication . This leads to inhibition of bacterial growth and replication.
Biochemical Pathways
By inhibiting DNA gyrase, Nalidixic acid disrupts DNA replication and transcription, leading to rapid cessation of bacterial cellular activities .
Result of Action
The ultimate effect of Nalidixic acid’s action is the inhibition of bacterial growth and replication, making it an effective antibacterial agent .
Action Environment
The efficacy and stability of Nalidixic acid, like many other drugs, can be influenced by various environmental factors. These can include pH, temperature, presence of other substances, and specific characteristics of the bacterial species it targets .
生化学分析
Biochemical Properties
2-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a4’,3’-d]pyrimidin-11(2H)-one: plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication . This interaction disrupts the supercoiling of DNA, thereby inhibiting bacterial growth .
Cellular Effects
The compound 2-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one affects various types of cells and cellular processes. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce excessive DNA synthesis in bacterial cells, leading to cell death .
Molecular Mechanism
The molecular mechanism of 2-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the DNA gyrase enzyme, inhibiting its activity and preventing DNA replication . This inhibition leads to the accumulation of DNA breaks and ultimately cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one change over time. The compound is relatively stable, but it can degrade under certain conditions, affecting its efficacy . Long-term studies have shown that it can cause persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one vary with different dosages in animal models. At low doses, it effectively inhibits bacterial growth without causing significant toxicity . At high doses, it can lead to adverse effects, including toxicity and damage to host tissues .
Metabolic Pathways
2-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a4’,3’-d]pyrimidin-11(2H)-one: is involved in various metabolic pathways. It interacts with enzymes such as DNA gyrase and topoisomerase IV, affecting metabolic flux and metabolite levels . These interactions disrupt normal cellular metabolism, leading to the accumulation of toxic metabolites and cell death .
Transport and Distribution
The transport and distribution of 2-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one within cells and tissues involve various transporters and binding proteins. It is efficiently transported into bacterial cells, where it accumulates and exerts its antibacterial effects . The compound’s distribution within tissues is influenced by its chemical properties, including its solubility and stability .
Subcellular Localization
The subcellular localization of 2-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one is primarily within the bacterial cytoplasm, where it targets DNA gyrase and topoisomerase IV . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to its site of action .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves multiple steps. One of the primary methods includes the reaction of 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid with appropriate reagents to form the desired compound . The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
5-(1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohols or amines.
類似化合物との比較
Similar Compounds
Nalidixic Acid: Similar in structure and function, used as an antibacterial agent.
Oxolinic Acid: Another quinolone antibiotic with similar properties.
Ciprofloxacin: A more advanced fluoroquinolone with broader antibacterial activity.
Uniqueness
5-(1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is unique due to its specific structure, which provides distinct antibacterial properties and makes it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
5-(1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3/c1-3-26-13-17(20(29)15-8-7-14(2)24-21(15)26)22(30)27-11-9-18-16(12-27)23(31)28-10-5-4-6-19(28)25-18/h4-8,10,13H,3,9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRZVTDVVNMMCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N3CCC4=C(C3)C(=O)N5C=CC=CC5=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Amino-2-[3-(3-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2545175.png)
![methyl 3-ethyl-5-{[2-(thiophen-2-yl)ethyl]sulfamoyl}-1H-pyrazole-4-carboxylate](/img/structure/B2545176.png)
![3-(4-Fluorosulfonyloxyphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2545177.png)
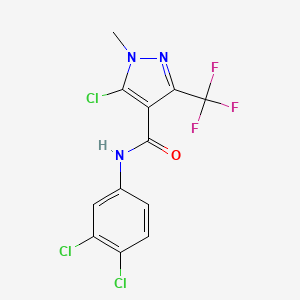
![2-(4-chlorophenoxy)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2545185.png)
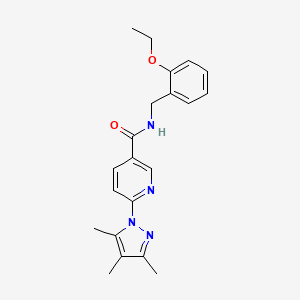
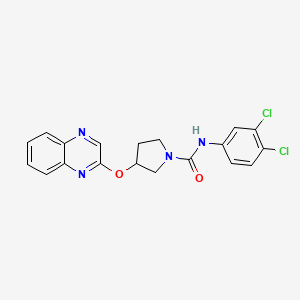
![N-[(4-chlorophenyl)methyl]-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2545189.png)
![2-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2545190.png)
![6-fluoro-1-propyl-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one](/img/structure/B2545192.png)


